Amuvatinib

Description

Amuvatinib has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma. This compound is an oral, selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. This compound also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.

This compound is an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

c-Kit/AXL tyrosine kinase inhibitor that synergizes with docetaxel (taxotere) and is cytotoxic to gastrointestinal stromal tumor cells

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

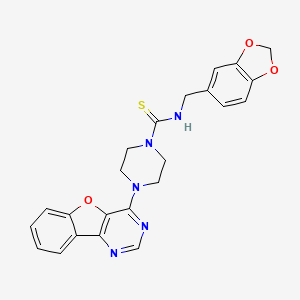

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFDIMHVKGYHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234176 | |

| Record name | Amuvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850879-09-3 | |

| Record name | Amuvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amuvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amuvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMUVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amuvatinib: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly known as MP-470) is a multi-targeted tyrosine kinase inhibitor that has shown potential in preclinical and clinical studies for the treatment of various cancers. This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor development.

This compound was developed through a computation-driven in silico process, where drug scaffolds were screened and docked against a homologous model of the c-Kit kinase. It is an orally bioavailable synthetic carbothioamide that acts as an ATP-competitive inhibitor.

Target Profile and Kinase Selectivity

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of kinases implicated in cancer progression. Its primary targets include c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (Flt3). Additionally, it has been shown to inhibit c-Met, RET, and Axl receptor tyrosine kinases. This compound also exhibits a unique activity of suppressing the DNA repair protein Rad51, which can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy.

The inhibitory activity of this compound against its key targets has been quantified using biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar to low micromolar range. It is important to note that reported IC50 values can vary between different studies, likely due to variations in experimental conditions and assay formats.

Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Notes |

| c-Kit | 10 | |

| PDGFRα | 40 | |

| Flt3 | 81 | |

| c-Met | ~5000 | Median IC50 |

| c-Kit (mutant D816V) | 10 | |

| c-Kit (mutant D816H) | 20 | |

| c-Kit (mutant V560G) | 30 | |

| c-Kit (mutant V654A) | 100 | |

| Flt3 (mutant D835Y) | 200 | |

| PDGFRα (mutant V561D) | 30 | |

| PDGFRα (mutant D842V) | 8400 |

Note: The IC50 values presented are compiled from various sources and should be considered as representative values. Direct comparison between values from different studies should be made with caution.

Signaling Pathways Targeted by this compound

This compound's therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways. By targeting receptor tyrosine kinases like c-Kit, PDGFRα, and c-Met, this compound can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary pathways affected include the PI3K/AKT and MAPK/ERK pathways.

Caption: this compound inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Protocols

The characterization of this compound's activity and selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for two key experiments.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay is a standard method for determining the potency of a kinase inhibitor. It measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction tube, combine the purified kinase, the specific substrate, and the diluted this compound or DMSO (for control).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry completely.

-

Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Cell Proliferation Assay

This cell-based assay is used to determine the effect of a compound on cell growth and viability. It relies on the ability of the SRB dye to bind to cellular proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (for control) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates several times with water to remove the TCA and air dry the plates.

-

Add the SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry the plates.

-

Add the Tris base solution to each well to solubilize the protein-bound SRB dye.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration relative to the control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth against the logarithm of the this compound concentration.

Experimental Workflow Visualization

The characterization of a kinase inhibitor like this compound typically follows a workflow that progresses from biochemical assays to cell-based assays and eventually to in vivo models.

Caption: A typical workflow for characterizing a kinase inhibitor like this compound.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined profile against key oncogenic drivers. Its ability to inhibit multiple kinases and also suppress DNA repair mechanisms makes it a promising candidate for further investigation in various cancer types. This technical guide provides a foundational understanding of its target profile, selectivity, and the methodologies used for its evaluation, serving as a valuable resource for the scientific community. Further research, particularly comprehensive kinome-wide selectivity profiling, will continue to refine our understanding of this compound's mechanism of action and its full therapeutic potential.

Amuvatinib (MP-470): A Technical Overview of its Discovery and Development

Amuvatinib (also known as MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that emerged as a promising anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and clinical development, with a focus on the experimental data and methodologies for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound, a synthetic carbothioamide, was identified as a potent inhibitor of multiple receptor tyrosine kinases that are frequently dysregulated in various tumors.[2] It was specifically designed to target mutant forms of c-Kit and platelet-derived growth factor receptor alpha (PDGFRα).[3][4] Further characterization revealed its inhibitory activity against a broader range of kinases, including c-MET, c-RET, and mutant forms of Flt3.[1][2] A key distinguishing feature of this compound is its dual mechanism of action: in addition to kinase inhibition, it also suppresses the DNA repair protein Rad51, a critical component of the homologous recombination pathway.[1][2][3] This dual activity suggested its potential not only as a standalone agent but also as a sensitizer for DNA-damaging chemotherapies and radiation.[5][6]

Mechanism of Action

This compound exerts its anti-neoplastic effects through two primary mechanisms:

-

Inhibition of Receptor Tyrosine Kinases: this compound competes with ATP for binding to the catalytic site of several key oncogenic kinases.[7] By inhibiting these kinases, it blocks downstream signaling pathways crucial for cell survival, proliferation, and motility.[7]

-

Suppression of DNA Repair: this compound has been shown to decrease the expression of Rad51, a vital protein for the repair of DNA double-strand breaks through homologous recombination.[3][4] This inhibition of DNA repair can enhance the efficacy of DNA-damaging agents.

The inhibition of kinases like c-MET and c-Kit by this compound leads to a reduction in the phosphorylation of downstream signaling molecules, including AKT and extracellular signal-regulated kinases (ERK1/2), which are central to cell survival and proliferation pathways.[7]

Quantitative Data

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

| c-Kit | 10 nM[8] |

| PDGFRα | 40 nM[8] |

| Flt3 | 81 nM[8] |

| c-MET | ~5 µM[7] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Cytotoxicity of this compound (MP-470) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0[8] |

| PANC-1 | Pancreatic Cancer | 1.6 - 3.0[8] |

| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0[8] |

| LNCaP | Prostate Cancer | 4[8] |

| PC-3 | Prostate Cancer | 8[8] |

| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86[8] |

| A549 | Lung Cancer | 0.9 - 7.86[8] |

| NCI-H647 | Lung Cancer | 0.9 - 7.86[8] |

| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86[8] |

| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86[8] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific tyrosine kinases (e.g., c-Kit, PDGFRα).

Methodology:

-

The purified recombinant kinase enzyme is incubated with a specific substrate peptide and varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of radiolabeled γ-³²P-ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often using phosphocellulose paper or beads.

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell Proliferation (Cytotoxicity) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a metabolic assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

The percentage of cell viability relative to the vehicle control is calculated for each concentration, and IC50 values are determined by non-linear regression analysis.[4]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To evaluate the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and ERK.

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points. In some cases, cells are stimulated with a growth factor (e.g., HGF for the c-MET pathway) to activate the pathway.

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AKT, phospho-ERK) and the total forms of these proteins.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[4][7]

Visualizations

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow.

Caption: this compound's dual mechanism of action on signaling pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. oncodesign-services.com [oncodesign-services.com]

- 5. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]

- 7. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Amuvatinib's Impact on c-Met Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Amuvatinib on the c-Met signaling pathway, a critical axis in cancer cell proliferation, survival, and metastasis. This compound (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with known activity against c-Met, among other kinases.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative effects on key signaling nodes, and detailed protocols for relevant experimental investigation.

This compound's Mechanism of Action in the c-Met Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1] This activation of the HGF/c-Met pathway is crucial for normal cellular processes but is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[1] this compound functions as a small-molecule inhibitor that competes with ATP for binding to the catalytic site of c-Met, thereby blocking its kinase activity and subsequent downstream signaling.[1]

dot

References

Amuvatinib for Imatinib-Resistant Gastrointestinal Stromal Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized the treatment of GISTs, a significant number of patients develop resistance, posing a major clinical challenge. This technical guide provides an in-depth overview of amuvatinib, a multi-targeted TKI, as a potential therapeutic agent for imatinib-resistant GIST. We will delve into the molecular basis of imatinib resistance, the mechanism of action of this compound, preclinical and clinical data, and detailed experimental protocols for its evaluation.

The Challenge of Imatinib Resistance in GIST

Imatinib effectively inhibits the kinase activity of mutant KIT and PDGFRA, leading to significant clinical benefit in the majority of GIST patients. However, resistance to imatinib inevitably develops, most commonly due to the acquisition of secondary mutations in the KIT or PDGFRA genes. These secondary mutations often occur in the ATP-binding pocket or the activation loop of the kinase domain, sterically hindering imatinib binding and restoring kinase activity.[1] Consequently, downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, are reactivated, promoting tumor cell proliferation and survival.[2][3]

This compound: A Multi-Targeted Approach

This compound (MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with a distinct profile of activity against various kinases implicated in cancer.[4][5] Its mechanism of action in the context of imatinib-resistant GIST is multifaceted, targeting not only the primary drivers of the disease but also pathways involved in treatment resistance.

3.1 Molecular Targets of this compound:

-

Mutant KIT and PDGFRA: this compound has demonstrated inhibitory activity against mutant forms of both KIT and PDGFRA, the key oncogenic drivers in GIST.[4][5]

-

Other Receptor Tyrosine Kinases: this compound also inhibits other receptor tyrosine kinases such as c-MET, c-RET, and FLT3, which can be involved in alternative signaling pathways that contribute to drug resistance.

-

Rad51: this compound has been shown to suppress the DNA repair protein Rad51.[4] Inhibition of Rad51 can sensitize cancer cells to DNA-damaging agents and may offer a synergistic therapeutic strategy.

Preclinical Data

In vitro studies have evaluated the efficacy of this compound in imatinib-sensitive and imatinib-resistant GIST cell lines. The following tables summarize the key characteristics of the cell lines used in these studies and the reported IC50 values for this compound and imatinib.

Table 1: Characteristics of GIST Cell Lines

| Cell Line | Primary KIT Mutation | Secondary KIT Mutation(s) | Imatinib Sensitivity |

| GIST882 | Exon 13 (K642E) homozygous | None | Sensitive |

| GIST48 | Exon 11 (V560D) homozygous | Exon 17 (D820A) heterozygous | Resistant |

| GIST430/654 | Exon 11 heterozygous | Exon 13 (V654A) | Resistant |

Table 2: In Vitro Efficacy of this compound in GIST Cell Lines

| Cell Line | This compound IC50 (µM) | Imatinib IC50 (µM) | Reference |

| GIST48 | 0.91 | 0.66 | [8] |

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Clinical Data

Clinical investigation of this compound in GIST is limited. A phase I first-in-human dose-escalation study of this compound in patients with advanced solid tumors included two patients with imatinib- and sunitinib-resistant GIST.[9]

Table 3: Phase I Clinical Trial of this compound in Advanced Solid Tumors (GIST Cohort)

| Number of GIST Patients | Prior Therapies | This compound Dose | Efficacy | Reference |

| 2 | Imatinib, Sunitinib | 100 to 1,500 mg daily | One patient had a transient PET response and stable disease. | [9] |

While the clinical data is not extensive, the observation of a response in a heavily pretreated GIST patient suggests that further investigation of this compound in this patient population is warranted.[9]

Signaling Pathways and Experimental Workflows

6.1 Signaling in Imatinib-Resistant GIST and this compound's Point of Intervention

The following diagram illustrates the key signaling pathways driving imatinib-resistant GIST and the potential points of intervention for this compound.

Caption: Signaling pathways in imatinib-resistant GIST.

6.2 Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel agent like this compound in GIST.

Caption: Experimental workflow for preclinical evaluation.

Experimental Protocols

7.1 Cell Viability (MTS) Assay

This protocol is adapted from standard methodologies for assessing cell viability in response to drug treatment.[10][11][12]

-

Cell Seeding: Seed GIST cells (e.g., GIST48, GIST430/654) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using appropriate software.

7.2 Western Blotting for KIT Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of KIT in response to this compound treatment.[13][14]

-

Cell Lysis: Treat GIST cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total KIT and a loading control (e.g., β-actin) for normalization.

7.3 In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using GIST xenograft models.[15][16][17][18]

-

Cell Line/Patient-Derived Xenograft (PDX) Implantation: Subcutaneously inject a suspension of GIST cells (e.g., 1-5 x 10^6 cells) or implant a small fragment of a patient's tumor into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week).

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.

-

Pharmacodynamic Assessment: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the modulation of target proteins (e.g., p-KIT).

Conclusion

This compound represents a promising therapeutic agent for imatinib-resistant GIST due to its multi-targeted inhibitory profile that addresses the primary drivers of the disease and potential mechanisms of resistance. Preclinical data demonstrates its activity in imatinib-resistant GIST cell lines. While clinical data is currently limited, the observation of a clinical response in a heavily pretreated patient is encouraging. Further clinical investigation is necessary to fully elucidate the efficacy and safety of this compound in this patient population. The experimental protocols and workflows detailed in this guide provide a framework for the continued preclinical and clinical evaluation of this compound and other novel agents for the treatment of imatinib-resistant GIST.

References

- 1. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KIT mutations and expression: current knowledge and new insights for overcoming IM resistance in GIST - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. A phase 2, open-label, multi-center study of this compound in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellosaurus cell line GIST48 (CVCL_7041) [cellosaurus.org]

- 7. Cellosaurus cell line GIST430 (CVCL_7040) [cellosaurus.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. A phase I, first-in-human dose-escalation study of this compound, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Amuvatinib's Therapeutic Potential in Small Cell Lung Cancer: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the preclinical and clinical activity of amuvatinib (formerly MP-470) in small cell lung cancer (SCLC) models. This compound is a multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes the direct inhibition of key oncogenic drivers and the suppression of DNA repair pathways, making it a promising candidate for SCLC therapy, particularly in combination with standard-of-care chemotherapy. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that inhibits a range of receptor tyrosine kinases implicated in SCLC pathogenesis, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), c-MET, c-RET, and FLT3.[1] A key differentiator in its mechanism is the downregulation of RAD51, a critical protein in the homologous recombination pathway for DNA double-strand break repair.[2][3] This inhibition of DNA repair is postulated to sensitize tumor cells to DNA-damaging agents like etoposide and platinum-based chemotherapy, which are mainstays in SCLC treatment.[2] The downregulation of RAD51 by this compound is associated with the inhibition of global translation, evidenced by reduced phosphorylation of ribosomal protein S6.[2][3]

Preclinical Activity in SCLC Models

In Vitro Sensitivity of SCLC Cell Lines

This compound has demonstrated single-agent cytotoxicity across multiple SCLC cell lines. The half-maximal inhibitory concentrations (IC50) for this compound in a panel of SCLC cell lines are summarized below.

| Cell Line | IC50 (µM) |

| DMS-53 | 0.349553 |

| NCI-H64 | 0.354356 |

| SHP-77 | 0.425764 |

| LB12-SCLC/OC2 | 4.79 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database and a preclinical study by Taverna et al.[4]

Synergistic Activity with Etoposide

Preclinical studies have consistently shown that this compound acts synergistically with etoposide in SCLC models. The combination index (CI), a measure of drug interaction, has been determined in several SCLC cell lines, with values less than 1 indicating synergy.

| Cell Line | Median Combination Index (CI) with Etoposide | Interpretation |

| NCI-H146 | 0.68 ± 0.18 | Synergy |

| Other Lines | Additive to Synergistic | Additive/Synergy |

Data from Taverna et al. The study notes synergistic effects in 3 out of 5 SCLC cell lines tested.[4]

In Vivo Efficacy in SCLC Xenograft Model

The combination of this compound and etoposide has been evaluated in an NCI-H146 SCLC xenograft mouse model. The treatment resulted in a sustained reduction in the tumor volume to control (T/C) ratio, indicating significant anti-tumor activity.

| Treatment Group | T/C Ratio | Outcome |

| This compound + Etoposide (IV) | < 39% | Sustained reduction in tumor growth |

Data from Taverna et al. The study used oral administration of this compound in combination with intravenous etoposide at well-tolerated doses.[4]

Clinical Evaluation in Platinum-Refractory SCLC

A Phase 2, open-label, multi-center clinical trial (NCT01357395) evaluated the efficacy and safety of this compound in combination with platinum-etoposide (EP) chemotherapy in patients with platinum-refractory SCLC.

Study Design and Patient Population

The study enrolled patients with extensive-stage or limited-stage SCLC who had either not responded to or had relapsed within 90 days of first-line EP treatment. Patients received 300 mg of this compound orally three times daily in 21-day cycles, with a three-day this compound run-in period before the initiation of EP chemotherapy.

Clinical Efficacy

The primary endpoint of the first stage of the Simon 2-stage design (≥3 centrally confirmed responses in the first 21 subjects) was not met. However, the study did show evidence of anti-tumor activity.

| Parameter | Value |

| Objective Response Rate (ORR) | |

| Partial Responses (PR) - per RECIST 1.1 | 4 (17.4%) |

| Centrally Confirmed PRs | 2 (8.7%) |

| Disease Control | |

| Confirmed Stable Disease (SD) | 3 (13%) |

| Duration of Response | 119 and 151 days for the 2 confirmed PRs |

| Durable Disease Control in High c-Kit Expressors | |

| Patient 1 (c-Kit H-score ≥100) | 151 days |

| Patient 2 (c-Kit H-score ≥100) | 256 days |

Data from the Phase 2 clinical trial by Byers et al.

The study highlighted a potential correlation between high c-Kit expression (H-score ≥100) and durable disease control in two patients, suggesting a patient subpopulation that may derive greater benefit from this compound treatment.

Experimental Protocols

In Vitro Cell Viability and Synergy Assays

-

Cell Lines: A panel of human SCLC cell lines (e.g., NCI-H146, NCI-H69, NCI-H82, LB12-SCLC/OC2, LB13-SCLC/OC3) were used.

-

Treatment: Cells were treated with this compound, etoposide, and carboplatin as single agents or in combination for 72 hours.

-

Viability Assay: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Synergy Analysis: The combination index (CI) was calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).[4]

SCLC Xenograft Model

-

Animal Model: Swiss nude mice were used for tumor implantation.

-

Tumor Inoculation: NCI-H146 SCLC cells were implanted to establish xenografts.

-

Treatment Regimen: Tumor-bearing mice were treated with this compound administered orally (PO) in combination with etoposide administered intravenously (IV) at well-tolerated doses.

-

Efficacy Endpoint: Tumor growth inhibition was evaluated by measuring tumor volumes and calculating the T/C ratio.[4]

RAD51 Expression Analysis

-

Method: Western blotting was used to assess the levels of RAD51 protein in SCLC cell lines following treatment with this compound.

-

Outcome: this compound treatment resulted in a reduction of RAD51 protein levels.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of preclinical and clinical evaluation.

Caption: this compound's dual mechanism of action in SCLC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A phase 2, open-label, multi-center study of this compound in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncodesign-services.com [oncodesign-services.com]

Amuvatinib: A Potential Radiosensitizer Targeting Homologous Recombination in Vitro

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amuvatinib (formerly MP470) is a novel, orally available multi-targeted tyrosine kinase inhibitor with activity against c-KIT, platelet-derived growth factor receptor α (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1] Emerging preclinical evidence has highlighted its potential as a potent radiosensitizer, capable of enhancing the efficacy of ionizing radiation (IR) in tumor cells. This technical guide provides a comprehensive overview of the in vitro studies elucidating the mechanisms by which this compound exerts its radiosensitizing effects, with a focus on its role in inhibiting the DNA damage response, particularly homologous recombination (HR). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and radiosensitization strategies.

Core Mechanism of Radiosensitization

This compound's primary mechanism as a radiosensitizer lies in its ability to suppress the expression of RAD51, a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[2][3] By inhibiting RAD51, this compound compromises the cell's ability to accurately repair IR-induced DSBs, leading to increased genomic instability and cell death. This effect is associated with the inhibition of global protein translation, evidenced by reduced phosphorylation of the ribosomal protein S6.[2]

Data Presentation: In Vitro Efficacy of this compound as a Radiosensitizer

The following tables summarize the quantitative data from in vitro studies on this compound's radiosensitizing properties.

Table 1: Cell Viability and Clonogenic Survival in H1299 Non-Small Cell Lung Cancer Cells

| Treatment Condition | Surviving Fraction at 2 Gy | Dose Enhancement Ratio (DER) at 50% Survival |

| Radiation Alone | Data not explicitly provided | 1.0 |

| This compound (5 µM) + Radiation | Significantly reduced | Not explicitly calculated |

Note: While the primary study demonstrates a significant reduction in clonogenic survival with the combination treatment, specific surviving fraction values and a calculated DER are not provided. The synergy was assessed by clonogenic survival assay.[2]

Table 2: Effect of this compound on Homologous Recombination

| Cell Line | Assay | Treatment | Result |

| H1299 | DR-GFP Assay | This compound (5 µM) | Inhibition of HR efficiency |

The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a standard method to measure the efficiency of homologous recombination.[2]

Table 3: Impact of this compound on Key Signaling Proteins

| Cell Line | Protein Analyzed | Treatment | Effect |

| H1299 | RAD51 | This compound (5 µM) | Decreased protein expression |

| H1299 | Phospho-S6 | This compound (5 µM) | Reduced phosphorylation |

These findings suggest that this compound's effect on RAD51 is linked to a broader inhibition of protein translation.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.

-

Cell Seeding: H1299 lung carcinoma cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per plate in the untreated control group.

-

Drug Treatment: Cells are pre-treated with 5 µM this compound for 24 hours.

-

Irradiation: Following drug incubation, cells are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: H1299 cells are treated with this compound and/or radiation as required. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against RAD51, phospho-S6 (Ser240/244), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DR-GFP Homologous Recombination Assay

This reporter assay measures the frequency of homologous recombination.

-

Cell Line: H1299 cells stably expressing the DR-GFP reporter construct are used. This construct contains two inactive GFP genes; HR between the two restores a functional GFP gene.

-

Transfection: Cells are transfected with an I-SceI endonuclease expression vector to induce a site-specific double-strand break in the reporter construct.

-

Drug Treatment: Cells are treated with this compound during or after transfection.

-

Flow Cytometry: After 48-72 hours, the percentage of GFP-positive cells is quantified by flow cytometry, which represents the frequency of HR events.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Radiosensitization

Caption: this compound inhibits RAD51, impairing homologous recombination and enhancing radiation-induced cell death.

Experimental Workflow for Assessing this compound Radiosensitization

Caption: Workflow for evaluating this compound's radiosensitizing effects in vitro.

Logical Relationship of this compound's Molecular Effects

Caption: Logical flow of this compound's molecular actions leading to radiosensitization.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a clinical radiosensitizer. Its mechanism of action, centered on the inhibition of RAD51-mediated homologous recombination, provides a clear rationale for its combination with radiotherapy. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical investigation into this compound's role in cancer therapy. Future studies should focus on elucidating the full spectrum of its molecular targets and its efficacy in a broader range of cancer types.

References

- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacodynamics of Amuvatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Amuvatinib (also known as MP470), a multi-targeted tyrosine kinase inhibitor with significant potential in oncology. The document details its mechanism of action, inhibitory concentrations, effects on key signaling pathways, and the experimental protocols used for its characterization.

Introduction

This compound is an orally bioavailable, synthetic carbothioamide that functions as a selective, multi-targeted tyrosine kinase inhibitor.[1][2] It has been investigated in clinical trials for the treatment of solid tumors, including small cell lung carcinoma.[1][2] this compound's therapeutic potential stems from its ability to simultaneously inhibit several key oncogenic drivers and disrupt DNA repair mechanisms within cancer cells.[2]

Mechanism of Action

This compound exerts its anti-neoplastic activity through a dual mechanism: inhibition of key receptor tyrosine kinases (RTKs) and suppression of DNA repair pathways.

-

Receptor Tyrosine Kinase Inhibition: this compound targets the ATP-binding sites of several RTKs that are often dysregulated in various cancers. Its primary targets include mutant forms of c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fms-like Tyrosine Kinase 3 (FLT3).[3] Additionally, it demonstrates inhibitory activity against c-MET and RET proto-oncogene (c-RET).[1][2] By blocking the kinase activity of these receptors, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and migration.[4]

-

Inhibition of DNA Repair: this compound also suppresses the expression of RAD51, a protein critical for the homologous recombination (HR) pathway of double-stranded DNA break repair.[1][5] This inhibition of RAD51 sensitizes cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, which are particularly effective against HR-deficient cells.[5] This action is associated with the inhibition of global translation and reduced phosphorylation of the ribosomal protein S6.[5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC50).

Table 1: this compound IC50 Values for Target Kinases

| Target Kinase | IC50 (nM) | Reference |

| c-Kit | 10 | [3] |

| c-Kit (D816H) | 10 | [6] |

| c-Kit (V560G) | 34 | [6] |

| c-Kit (V654A) | 127 | [6] |

| c-Kit (D816V) | 950 | [6] |

| PDGFRα | 40 | [3] |

| PDGFRα (V561D) | 40 | [6] |

| PDGFRα (D842V) | 81 | [6] |

| Flt3 | 81 | [3] |

Table 2: this compound IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86 | [3] |

| A549 | Lung Cancer | 0.9 - 7.86 | [3] |

| NCI-H647 | Lung Cancer | 0.9 - 7.86 | [3] |

| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86 | [3] |

| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86 | [3] |

| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0 | [3] |

| PANC-1 | Pancreatic Cancer | 1.6 - 3.0 | [3] |

| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0 | [3] |

| LNCaP | Prostate Cancer | ~4 | [6] |

| PC-3 | Prostate Cancer | ~8 | [6] |

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key pharmacodynamic interactions of this compound at a molecular level.

Caption: this compound inhibits receptor tyrosine kinases by blocking ATP binding.

Caption: this compound inhibits c-MET, blocking downstream AKT and ERK signaling.[4]

Caption: this compound suppresses RAD51, inhibiting DNA repair and promoting cell death.[5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacodynamics of this compound.

This protocol describes a method to determine the IC50 value of this compound against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase.

Materials:

-

Recombinant human kinase (e.g., c-Kit, PDGFRα)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

-

96-well microtiter plates

-

Detection reagents (e.g., phosphospecific antibody for ELISA-based methods, or reagents for TR-FRET assays)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase and its specific peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP. For radiolabeled assays, [γ-³²P]ATP is used.[3]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

Stop the reaction (e.g., by adding EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, or through colorimetric, fluorescent, or luminescent detection methods coupled with phosphospecific antibodies.[7][8]

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[3]

Objective: To determine the IC50 of this compound for inhibiting the growth of a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution (10%)

-

Sulforhodamine B (SRB) solution (0.04% in 1% acetic acid)

-

Tris solution (50 mM)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound or vehicle control to the wells in quadruplicate.

-

Incubate the cells for a specified period (e.g., 4 days).

-

Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates multiple times with water to remove the TCA.

-

Stain the fixed cells with 0.04% SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Air dry the plates.

-

Solubilize the bound dye by adding 50 mM Tris solution to each well.

-

Read the absorbance on a microplate reader at 570 nm.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

This protocol describes a cell-based assay to measure the efficiency of homologous recombination repair, which is inhibited by this compound.[5]

Objective: To assess the functional impact of this compound on the homologous recombination DNA repair pathway.

Materials:

-

Cell line engineered with the DR-GFP reporter system (e.g., H1299 lung carcinoma cells).

-

I-SceI expression vector (to induce a site-specific double-strand break).

-

This compound stock solution (in DMSO).

-

Transfection reagent.

-

Flow cytometer.

Procedure:

-

Culture the DR-GFP reporter cell line in the presence of various concentrations of this compound or DMSO (vehicle control) for a specified duration.

-

Transfect the cells with the I-SceI expression vector to induce a double-strand break within the reporter construct.

-

Continue to incubate the cells in the presence of this compound for a period that allows for DNA repair and GFP expression (e.g., 48-72 hours).

-

Harvest the cells by trypsinization.

-

Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells. A functional homologous recombination event will repair the break using a downstream GFP cassette as a template, resulting in a functional GFP gene.

-

The percentage of GFP-positive cells is a direct measure of homologous recombination efficiency. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of homologous recombination.

Conclusion

This compound demonstrates a compelling pharmacodynamic profile characterized by its multi-targeted inhibition of key oncogenic receptor tyrosine kinases and its unique ability to suppress the RAD51-mediated DNA damage repair pathway. These dual mechanisms of action provide a strong rationale for its continued investigation as both a monotherapy and in combination with DNA-damaging agents in various cancer types. The quantitative data on its inhibitory potency and the detailed understanding of its effects on cellular signaling pathways underscore its potential as a valuable therapeutic agent in the field of oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. caymanchem.com [caymanchem.com]

Initial Assessment of Amuvatinib in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with a multifaceted mechanism of action that has shown potential in the treatment of various cancers.[1][2] In the context of hematological malignancies, preclinical investigations have primarily centered on its activity in multiple myeloma. This compound's therapeutic rationale in this setting is based on its inhibition of key signaling pathways involved in cell survival, proliferation, and DNA repair.[2][3] This technical guide provides a detailed summary of the initial preclinical assessment of this compound in hematological malignancies, with a focus on multiple myeloma, and outlines the experimental methodologies used in these evaluations.

Mechanism of Action

This compound's anti-cancer activity stems from its ability to target multiple critical cellular pathways:

-

Receptor Tyrosine Kinase Inhibition: this compound is a potent inhibitor of several receptor tyrosine kinases, including c-MET, c-KIT, platelet-derived growth factor receptor (PDGFR), and FLT3.[4][5] In multiple myeloma, the HGF/c-MET signaling axis is frequently implicated in pathogenesis and is associated with a poor prognosis.[2][3] this compound competitively binds to the ATP-binding site of these kinases, thereby blocking their activation and downstream signaling.[3]

-

Inhibition of DNA Repair: this compound also suppresses the expression of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair.[6][7] This inhibition of DNA repair can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in cells with existing DNA repair defects.

Preclinical Efficacy in Multiple Myeloma

In vitro studies have demonstrated the cytotoxic and cytostatic effects of this compound in multiple myeloma cell lines and primary patient-derived malignant plasma cells.

Induction of Apoptosis

Treatment of the HGF-expressing multiple myeloma cell line U266 with this compound resulted in a time-dependent increase in cell death.[3]

| Treatment Duration | This compound (25 µM) Induced Cell Death (%) |

| 24 hours | 28% |

| 48 hours | 40% |

| 72 hours | 55% |

| Data from preclinical studies on the U266 multiple myeloma cell line.[3] |

This apoptotic effect was also observed in primary CD138+ malignant plasma cells from myeloma patients, while normal CD138- cells from the same patients were unaffected, suggesting a degree of selectivity for malignant cells.[3]

Signaling Pathways Targeted by this compound

This compound's engagement with its targets leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

HGF/c-MET Signaling Pathway

In multiple myeloma, the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-MET, activates downstream pathways such as the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell survival and proliferation. This compound's inhibition of c-MET phosphorylation directly blocks the initiation of this signaling cascade.[2][3]

References

- 1. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting MET kinase with the small-molecule inhibitor this compound induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. oncotarget.com [oncotarget.com]

- 6. The receptor tyrosine kinase inhibitor this compound (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, and pharmacokinetics of this compound from three phase 1 clinical studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Amuvatinib In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (also known as MP-470) is a multi-targeted tyrosine kinase inhibitor with potent activity against a panel of receptor tyrosine kinases including c-MET, c-KIT, PDGFRα, Axl, and FLT3.[1] Its mechanism of action involves the suppression of these kinases, which are often dysregulated in various cancers, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and migration.[2][3] Furthermore, this compound has been shown to suppress the DNA repair protein Rad51, suggesting a potential role in sensitizing tumor cells to DNA-damaging agents. This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, utilizing the widely accepted Resazurin and MTT assays.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound across a diverse range of human cancer cell lines, as determined by the Genomics of Drug Sensitivity in Cancer project. This data provides a valuable resource for selecting appropriate cell lines and concentration ranges for in vitro studies.

| Cell Line | Cancer Type | Tissue | IC50 (µM) |

| NB7 | Neuroblastoma | Nervous System | 0.0282 |

| Hs-746T | Stomach Adenocarcinoma | Digestive System | 0.0459 |

| RCC-AB | Kidney Renal Clear Cell Carcinoma | Kidney | 0.0945 |

| A3-KAW | Diffuse Large B-Cell Lymphoma | Blood | 0.112 |

| BL-41 | Burkitt Lymphoma | Blood | 0.154 |

| KU812 | Chronic Myelogenous Leukemia | Blood | 0.172 |

| FTC-133 | Thyroid Carcinoma | Thyroid | 0.198 |

| SU-DHL-16 | Diffuse Large B-Cell Lymphoma | Blood | 0.214 |

| Hs-633T | Fibrosarcoma | Soft Tissue | 0.252 |

| NCI-H838 | Lung Adenocarcinoma | Lung | 0.265 |

| COLO-792 | Skin Cutaneous Melanoma | Skin | 0.294 |

| D-247MG | Glioblastoma Multiforme | Nervous System | 0.307 |

| DMS-53 | Small Cell Lung Cancer | Lung | 0.350 |

| NCI-H64 | Small Cell Lung Cancer | Lung | 0.354 |

| NB5 | Neuroblastoma | Nervous System | 0.364 |

| SW626 | Ovarian Serous Cystadenocarcinoma | Urogenital System | 0.400 |

| BE2-M17 | Neuroblastoma | Nervous System | 0.402 |

| OCUB-M | Breast Invasive Carcinoma | Breast | 0.419 |

| SHP-77 | Small Cell Lung Cancer | Lung | 0.426 |

| BICR22 | Head and Neck Squamous Cell Carcinoma | Aero Digestive Tract | 0.445 |

| SK-N-DZ | Neuroblastoma | Nervous System | 0.456 |

| KP-4 | Pancreatic Adenocarcinoma | Pancreas | 0.521 |

| Hey | Ovarian Serous Cystadenocarcinoma | Urogenital System | 0.556 |

| HT-115 | Colon and Rectum Adenocarcinoma | Digestive System | 0.717 |

| CAKI-1 | Kidney Renal Clear Cell Carcinoma | Kidney | 0.722 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[4][5]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs). This inhibition blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival, proliferation, and metastasis.

Caption: this compound inhibits multiple RTKs, blocking PI3K/AKT and MAPK pathways.

Experimental Protocols

Two common methods for determining in vitro cell viability are the Resazurin (AlamarBlue) assay and the MTT assay. Both rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product.

Resazurin Cell Viability Assay Protocol

This protocol is adapted from standard procedures and is suitable for determining the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (MP-470)

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), sterile

-

96-well clear or black-walled tissue culture plates

-

Multichannel pipette

-

Plate reader with fluorescence or absorbance capabilities

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

Resazurin Addition and Incubation:

-

Add 10-20 µL of Resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance (no-cell control) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

-

Experimental Workflow: Cell Viability Assay

Caption: Workflow for in vitro cell viability assessment with this compound.

MTT Cell Viability Assay Protocol

This protocol provides an alternative colorimetric method for assessing cell viability.

Materials:

-

All materials listed for the Resazurin assay, with the exception of Resazurin solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding, Compound Preparation, and Incubation:

-

Follow steps 1-3 of the Resazurin Cell Viability Assay Protocol.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on a plate shaker to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Follow step 6 of the Resazurin Cell Viability Assay Protocol, using absorbance values instead of fluorescence.

-

Conclusion

The provided protocols offer robust and reproducible methods for evaluating the in vitro efficacy of this compound on cancer cell lines. The choice between the Resazurin and MTT assay will depend on laboratory equipment and specific experimental needs. The comprehensive IC50 data and the signaling pathway diagram serve as valuable resources for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound.

References

- 1. This compound | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound has cytotoxic effects against NRAS-mutant melanoma but not BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. βIII-tubulin suppression enhances the activity of this compound to inhibit cell proliferation in c-Met positive non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Application Notes and Protocols for Amuvatinib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (also known as MP-470) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2][3] It primarily targets receptor tyrosine kinases such as c-Kit, platelet-derived growth factor receptor α (PDGFRα), Flt3, c-Met, and RET.[1][2][4] this compound also uniquely functions as a suppressor of the DNA repair protein RAD51, which can enhance the efficacy of DNA-damaging agents.[2][4] These characteristics make this compound a compound of significant interest in cancer research and drug development. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid with a molecular weight of 447.5 g/mol .[2][5] Its solubility is a critical factor for in vitro studies.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ~10-50 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, and moisture can reduce solubility.[1][3] |

| DMF (Dimethylformamide) | ~20 mg/mL | Can be used as an alternative to DMSO.[5] |

| Water | Insoluble[1] or Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended.[5] |

| Ethanol | Insoluble[1] | Not a suitable solvent. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in DMF and then dilute with the buffer. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL. Aqueous solutions are not stable and should be made fresh (do not store for more than one day).[5] |

Quantitative Data: In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| OVCAR-3 | Ovarian Cancer | 0.9 - 7.86 | [1] |

| A549 | Lung Cancer | 0.9 - 7.86 | [1] |

| NCI-H647 | Lung Cancer | 0.9 - 7.86 | [1] |

| DMS-153 | Small Cell Lung Cancer | 0.9 - 7.86 | [1] |

| DMS-114 | Small Cell Lung Cancer | 0.9 - 7.86 | [1] |

| MiaPaCa-2 | Pancreatic Cancer | 1.6 - 3.0 | [1] |

| PANC-1 | Pancreatic Cancer | 1.6 - 3.0 | [1] |

| GIST882 | Gastrointestinal Stromal Tumor | 1.6 - 3.0 | [1] |

| LNCaP | Prostate Cancer | ~4 | [1][3] |

| PC-3 | Prostate Cancer | ~8 | [1][3] |

| Target Kinase | IC50 (nM) |

| c-Kit | 10 |

| PDGFRα | 40 |

| Flt3 | 81 |

| c-Met | ~5000 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO as it is hygroscopic.[1][3]

-

Calculation Example for a 10 mM Stock Solution:

-

Molecular Weight of this compound = 447.5 g/mol

-

To make 1 mL of a 10 mM solution, you need 0.004475 g (or 4.475 mg) of this compound.

-

Dissolve 4.475 mg of this compound in 1 mL of anhydrous DMSO.

-

-

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 1-2 years in solvent at -80°C).[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells.

Materials:

-

This compound stock solution (from Protocol 1)

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-